O=C1NC(C=C2)=C(C=C2C(OC)=O)O1
. This string is a compact representation of the molecule’s structure using ASCII characters.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 193.16 g/mol. This compound is classified under the category of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's unique structure includes a benzoxazole ring system, which contributes to its potential reactivity and functionality in various chemical reactions and applications.
The synthesis of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate can be achieved through several methods, primarily involving the condensation of 2-aminophenol with suitable carbonyl compounds. Recent advancements in synthetic strategies have introduced various catalysts and conditions to enhance yield and efficiency:
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate features a fused bicyclic structure that includes both an oxazole and a carboxylate moiety. The compound's structural characteristics include:
The three-dimensional arrangement of atoms in this compound allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate participates in several chemical reactions due to its functional groups:
These reactions underscore the compound's versatility as a building block in organic synthesis.
The mechanism of action for methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is primarily linked to its interactions at the molecular level with biological targets:
These mechanisms highlight the potential therapeutic applications of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate exhibits several notable physical and chemical properties:
The compound is classified as an irritant when handled improperly; therefore, appropriate safety measures should be taken during its use .
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: